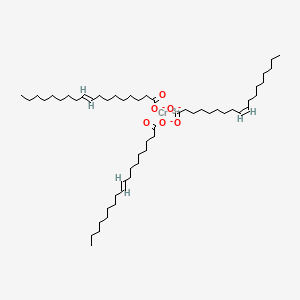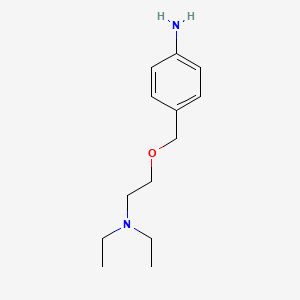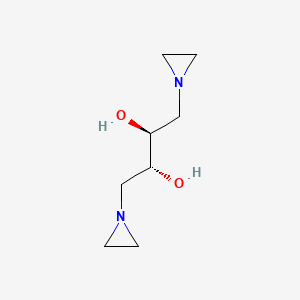
Chromium trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium trioleate is a coordination compound where chromium is bonded to three oleate ligands. This compound is part of the broader class of chromium(III) complexes, which are known for their stability and diverse applications in various fields, including catalysis, materials science, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
CrCl3+3NaOl→Cr(Oleate)3+3NaCl
where NaOl represents sodium oleate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chromium trioleate can undergo various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in acidic conditions.
Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Zinc powder in hydrochloric acid.
Substitution: Ligand exchange reactions can be carried out using ligands like phosphines or amines in organic solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide or chromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium trioleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Used in the production of high-performance materials, including coatings and composites.
Mecanismo De Acción
The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium triacetate
- Chromium trifluoride
- Chromium trichloride
- Chromium tris(dihydrogen phosphate)
Comparison
Chromium trioleate is unique due to its oleate ligands, which provide specific properties such as hydrophobicity and compatibility with organic solvents. This makes it particularly useful in applications requiring non-polar environments, unlike other chromium(III) compounds that may have different solubility and reactivity profiles.
This compound’s distinct ligand environment also influences its reactivity and stability, making it suitable for specific catalytic and material science applications where other chromium compounds might not perform as effectively.
Propiedades
Número CAS |
21178-63-2 |
|---|---|
Fórmula molecular |
C54H99CrO6 |
Peso molecular |
896.4 g/mol |
Nombre IUPAC |
chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |
Clave InChI |
YMZYRUGVHTYUBH-GHDDXJDYSA-K |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)




![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)





